Home > Products > Screening Compounds P101039 > L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- - 193763-81-4

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

Catalog Number: EVT-8014215
CAS Number: 193763-81-4
Molecular Formula: C31H52N8O6S
Molecular Weight: 664.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Valine is an essential branched-chain amino acid (BCAA) that cannot be synthesized by the human body and must be obtained through diet or supplementation. It is found in high-protein foods such as meat, dairy products, and legumes. The other amino acids—L-methionine, L-arginine, L-leucine, and L-phenylalanine—are also essential or conditionally essential amino acids that are vital for various physiological functions.

Synthesis Analysis

Methods of Synthesis

The biosynthesis of L-valine occurs through a series of enzymatic reactions starting from pyruvate. The primary pathway involves the following enzymes:

  1. Acetohydroxyacid Synthase (AHAS): Catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate.
  2. Acetohydroxyacid Isomeroreductase (AHAIR): Converts 2-acetolactate into dihydroxyisovalerate.
  3. Dihydroxyacid Dehydratase (DHAD): Dehydrates dihydroxyisovalerate to form 2-ketoisovalerate.
  4. Transaminase B (TA): Converts 2-ketoisovalerate into L-valine.

The synthesis pathway can vary among microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis, which are commonly used for industrial production of L-valine through fermentation techniques .

Molecular Structure Analysis

Structure Overview

The molecular structure of L-valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a side chain specific to valine, which is an isopropyl group (-CH(CH3)2). This structure allows L-valine to participate in various biochemical reactions and interactions within proteins.

Relevant Data

  • Molecular Formula: C5H11NO2
  • Molecular Weight: 117.15 g/mol

The presence of the branched side chain makes L-valine hydrophobic, influencing its role in protein folding and structure stability.

Chemical Reactions Analysis

Involved Reactions

L-valine participates in several biochemical reactions:

  1. Transamination Reactions: Involved in the synthesis and degradation of amino acids.
  2. Peptide Bond Formation: Combines with other amino acids to form proteins.
  3. Decarboxylation: Can be converted into other compounds such as neurotransmitters.

The regulation of these reactions is crucial for maintaining metabolic homeostasis and supporting cellular functions .

Mechanism of Action

Mechanism Overview

L-valine acts primarily as a building block for protein synthesis. It is incorporated into polypeptide chains during translation, where ribosomes facilitate the assembly of amino acids based on messenger RNA sequences.

Additionally, L-valine influences metabolic pathways by serving as a substrate for various enzymes involved in energy production and nitrogen metabolism. Its role as a BCAA also contributes to muscle metabolism and recovery .

Physical and Chemical Properties Analysis

Properties Overview

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • pH: Generally neutral in solution

These properties are significant for its application in nutritional supplements and pharmaceutical formulations .

Applications

Scientific Applications

L-valine has numerous applications across various fields:

  1. Nutritional Supplements: Used to promote muscle recovery and reduce exercise fatigue.
  2. Pharmaceuticals: Incorporated into formulations for intravenous nutrition solutions.
  3. Animal Feed: Added to improve growth rates and feed efficiency in livestock.
  4. Cosmetics: Utilized for its beneficial properties in skin care products.

The demand for L-valine has led to advancements in microbial fermentation techniques aimed at enhancing yield and efficiency, particularly through genetic engineering approaches targeting strains like Corynebacterium glutamicum .

Biosynthesis and Enzymatic Regulation

Enzymatic Pathways for Branched-Chain Amino Acid (BCAA) Assembly

L-Valine biosynthesis shares a four-step pathway with L-isoleucine formation, initiating from pyruvate. The first committed step involves acetohydroxyacid synthase (AHAS), which catalyzes the condensation of two pyruvate molecules to form 2-acetolactate. This enzyme serves as the primary regulatory node due to multivalent feedback inhibition by all three BCAAs (valine, isoleucine, leucine) [4] [10]. In Corynebacterium glutamicum, AHAS comprises large (IlvB) and small (IlvN) subunits, with IlvN harboring the allosteric sites. Engineering feedback-resistant AHAS variants (e.g., IlvN^M13^) through point mutations (e.g., V32A, T47M) eliminates inhibition, increasing carbon flux toward valine precursors [5] [10].

Subsequent steps involve:

  • Acetohydroxyacid isomeroreductase (IlvC): Reduces 2-acetolactate to 2,3-dihydroxy-isovalerate using NADPH.
  • Dihydroxyacid dehydratase (IlvD): Dehydrates 2,3-dihydroxy-isovalerate to α-ketoisovalerate (KIV).
  • Transaminase B (IlvE): Transaminates KIV to L-valine using glutamate as the amino donor [10].
  • Regulation of IlvD and IlvE: IlvD activity is metal-dependent (Mg²⁺/Fe²⁺) and sensitive to oxidative stress. IlvE exhibits broad specificity for BCAAs and is regulated by substrate availability. Metabolic engineering has optimized cofactor usage; for example, switching IlvC and IlvE cofactor preference from NADPH to NADH aligns with cellular redox balance, enhancing valine yield by 15–20% [10].

Table 1: Key Enzymes in L-Valine Biosynthesis

EnzymeGeneReactionRegulatory Mechanism
Acetohydroxyacid synthaseilvBN2 pyruvate → 2-acetolactateFeedback inhibition by Val/Ile/Leu
Acetohydroxyacid isomeroreductaseilvC2-acetolactate → 2,3-dihydroxy-isovalerateCofactor dependence (NADPH/NADH)
Dihydroxyacid dehydrataseilvD2,3-dihydroxy-isovalerate → α-ketoisovalerateMetal cofactor requirement (Mg²⁺/Fe²⁺)
Transaminase BilvEα-ketoisovalerate → L-valineSubstrate affinity (α-ketoglutarate-dependent)

Transcriptional Control of BCAA Operons

The ilvBNC operon in C. glutamicum is regulated by transcriptional attenuation. An upstream leader sequence encodes a peptide rich in valine (3 codons), isoleucine (2), and leucine (2). Ribosome stalling during leader peptide translation under BCAA limitation promotes an antiterminator RNA structure, enabling full operon transcription. Conversely, sufficient BCAAs allow terminator formation, halting transcription [7]. CRISPRi-mediated repression of the terminator structure increased valine titers by 40% in engineered strains [10].

Proofreading Mechanisms in Aminoacyl-tRNA Synthetase Fidelity

Pre-Transfer vs. Post-Transfer Editing by Leucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) ensure accurate tRNA aminoacylation. Leucyl-tRNA synthetase (LeuRS) employs dual editing mechanisms to discriminate against non-cognate substrates like valine or isoleucine:

  • Pre-transfer editing: Hydrolyzes misactivated valine (Val-AMP) before tRNA attachment.
  • Post-transfer editing: Cleaves Val-tRNA^Leu^ after erroneous aminoacylation [6].

The post-transfer editing domain (CP1) is critical for hydrolytic proofreading. Mutations in CP1 (e.g., T252Y) disrupt editing, increasing misincorporation of valine into Leu-tRNA^Leu^ by 150-fold [6].

Conformational Dynamics of Editing Domains

The CP1 domain adopts distinct conformations during editing:

  • "Open" state: Binds non-cognate aminoacyl-tRNA.
  • "Closed" state: Positions hydrolytic residues (e.g., Asp345, Thr252) near the mischarged amino acid [6].

tRNA binding allosterically activates CP1. Kinetic studies show that tRNA^Leu^ increases post-transfer editing efficiency by 20-fold, ensuring fidelity ≤1 error per 40,000 incorporations [6].

Table 2: Proofreading Mechanisms in Leucyl-tRNA Synthetase

Editing TypeSubstrateKey ResiduesEffect of tRNA Binding
Pre-transferVal-AMPHis346, Asp347Induces active site compaction
Post-transferVal-tRNA^Leu^Asp345, Thr252Allosteric activation of CP1 domain
Transition state stabilizationEditing intermediateArg316, Lys401Lowers hydrolysis activation energy

Metabolic Engineering for Enhanced Production

CRISPR-Cas9-Mediated Deletion of Competing Pathways

In C. glutamicum, pyruvate is partitioned among L-valine, L-alanine, diaminopentane, and organic acid biosynthesis. Key gene knockouts include:

  • ilvA (threonine dehydratase): Blocks isoleucine synthesis, eliminating valine by-product formation [9] [10].
  • leuA (2-isopropylmalate synthase): Disrupts leucine biosynthesis [4] [10].
  • alaT (alanine transaminase): Reduces alanine accumulation, redirecting pyruvate to valine precursors [10].

CRISPR-Cas9-mediated multi-gene deletions increased valine yield by 60% in minimal medium [10].

Overexpression of ilvBNCED Operon

Amplifying rate-limiting enzymes overcomes pathway bottlenecks:

  • Promoter engineering: Replacing native ilvBNC promoters with strong constitutive ones (e.g., tuf) elevated AHAS activity 8-fold [5] [10].
  • Cofactor balancing: Engineered IlvC (G81D/D82G) and IlvE (A8R/V31A) variants switched cofactor preference from NADPH to NADH, aligning with glycolytic NADH generation [10].

Fed-batch fermentation of strain K020 (ΔilvA ΔleuA ΔalaT + P~tuf~-ilvBNCED^mut^) achieved:

  • Titer: 110 g/L L-valine
  • Yield: 0.51 g/g glucose
  • Productivity: 2.29 g/L/h [10].

Table 3: Metabolic Engineering Strategies for L-Valine Overproduction

StrategyGenetic ModificationPhysiological ImpactValine Yield Increase
Competing pathway deletionΔilvA, ΔleuA, ΔalaTRedirects pyruvate to KIV; reduces by-products40–60%
Key enzyme overexpressionP~tuf~-ilvBNCEDEnhances carbon flux to valine80–100%
Cofactor engineeringilvC^G81D/D82G^, ilvE^A8R/V31A^Shifts cofactor use from NADPH to NADH15–20%
Export engineeringP~tuf~-brnFEIncreases extracellular valine secretion25–30%

All compounds mentioned: L-Valine, Acetohydroxyacid synthase (AHAS), Dihydroxyacid dehydratase (IlvD), Transaminase B (IlvE), Leucyl-tRNA synthetase, α-Ketoisovalerate (KIV), Valyl-tRNA, Methionyl-tRNA, Arginyl-tRNA, Phenylalanyl-tRNA

Properties

CAS Number

193763-81-4

Product Name

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C31H52N8O6S

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C31H52N8O6S/c1-18(2)16-23(37-27(41)22(12-9-14-35-31(33)34)36-26(40)21(32)13-15-46-5)28(42)38-24(17-20-10-7-6-8-11-20)29(43)39-25(19(3)4)30(44)45/h6-8,10-11,18-19,21-25H,9,12-17,32H2,1-5H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

DBKRFGCAWGMRSR-KEOOTSPTSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N

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